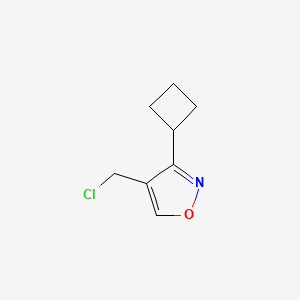4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole
CAS No.: 2230808-65-6
Cat. No.: VC5166910
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2230808-65-6 |
|---|---|
| Molecular Formula | C8H10ClNO |
| Molecular Weight | 171.62 |
| IUPAC Name | 4-(chloromethyl)-3-cyclobutyl-1,2-oxazole |
| Standard InChI | InChI=1S/C8H10ClNO/c9-4-7-5-11-10-8(7)6-2-1-3-6/h5-6H,1-4H2 |
| Standard InChI Key | ZIAGBWBCERBTGR-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=NOC=C2CCl |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is C₈H₁₀ClNO, with a molecular weight of 171.62 g/mol (calculated based on analogous compounds ). The IUPAC name reflects its substitution pattern:
-
1,2-Oxazole core: A five-membered ring containing oxygen at position 1 and nitrogen at position 2.
-
Cyclobutyl group: A four-membered carbocyclic ring attached to position 3.
-
Chloromethyl group: A -CH₂Cl substituent at position 4.
The SMILES notation for this compound is C1CCC1C2=NOC=C2CCl, derived by modifying the cyclopropane moiety in the structurally related 4-(chloromethyl)-3-cyclopropyl-1,2-oxazole . The cyclobutyl group introduces steric strain, which may influence reactivity and stability compared to smaller cycloalkyl substituents.
Synthesis and Preparation
The synthesis of 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole can be inferred from methods used for analogous oxazole derivatives. A patented approach for oxazoline synthesis involves cyclization reactions using N-acylamino alcohols and fluoroalkanesulfonyl fluoride activating agents . Key steps include:
Cyclization of N-Acylamino Alcohols
-
Substrate Preparation: A cyclobutyl-containing N-acylamino alcohol (e.g., N-(cyclobutylcarbonyl)-2-aminoethanol) is synthesized.
-
Activation: The alcohol is treated with perfluorobutanesulfonyl fluoride (1.5 equivalents) and a base like DIPEA (3 equivalents) in dichloromethane at 22°C .
-
Cyclization: Intramolecular nucleophilic attack forms the oxazole ring, with the chloromethyl group introduced via subsequent alkylation or direct substitution.
Optimization and Yield
-
Yield: ~99% for structurally similar 2,4-diphenyl-4,5-dihydrooxazole derivatives .
-
Purification: Flash column chromatography using ethyl acetate/hexane (1:10) .
This method avoids epimerization common in sterically hindered systems, making it suitable for secondary alcohols like cyclobutyl derivatives .
Physicochemical Properties
While experimental data for 4-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is scarce, properties can be extrapolated from analogs:
The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the cyclobutyl moiety contributes to steric hindrance and conformational rigidity .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chloromethyl group undergoes reactions with nucleophiles (e.g., amines, thiols):
This reactivity is exploited to synthesize derivatives like 4-(aminomethyl)-3-cyclobutyl-1,2-oxazole, which may have enhanced biological activity .
Ring-Opening Reactions
Under acidic conditions, the oxazole ring can undergo hydrolysis to form β-keto amides, though the cyclobutyl group may stabilize the ring against such transformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume